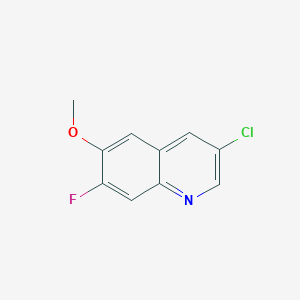

3-Chloro-7-fluoro-6-methoxyquinoline

Description

Significance of Substituted Quinolines in Contemporary Organic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. researchgate.net This nitrogen-containing aromatic compound, with the chemical formula C₉H₇N, is not merely a structural curiosity but a privileged pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities. ijresm.comwikipedia.orgnih.gov Its derivatives are integral to the development of therapeutic agents, exhibiting antimalarial, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. ijresm.comnih.gov

The versatility of the quinoline ring stems from its ability to undergo various chemical modifications, including electrophilic and nucleophilic substitution reactions. nih.govresearchgate.net This allows chemists to systematically alter its structure, creating a diverse library of substituted quinolines. The functionalization of the quinoline moiety at different positions has been shown to significantly influence the pharmacological activity of its derivatives. researchgate.net Consequently, quinoline and its analogues are fundamental building blocks in the design of new drugs and are also employed in the synthesis of dyes, agrochemicals, and specialized materials. numberanalytics.com The continuous exploration of novel synthetic methodologies for quinoline derivatives remains a vibrant area of research, aiming to produce structurally complex and potent molecules with enhanced efficacy. researchgate.netmdpi.com

Rationale for Research into Halogenated and Methoxylated Quinoline Scaffolds

The strategic introduction of halogen atoms (such as chlorine and fluorine) and methoxy (B1213986) groups onto the quinoline framework is a key strategy in modern drug design. These substituents are not arbitrary additions; they are chosen for their ability to precisely modulate the physicochemical and biological properties of the parent molecule.

Halogenation, particularly with fluorine and chlorine, can profoundly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine, with its high electronegativity and small size, can alter the acidity of nearby protons and form strong hydrogen bonds, enhancing interactions with enzymes and receptors. Chlorine substitution can also increase biological activity; for instance, studies on cinnoline (B1195905) derivatives, which are structurally related to quinolines, have shown that chloro-substituted compounds are often the most potent antimicrobial agents in a series. nih.gov

The methoxy group (-OCH₃) is an electron-donating group that can influence the electron distribution within the aromatic system, affecting the molecule's reactivity and pharmacokinetic profile. In a study of quinoline-carbonitrile derivatives, it was found that a methoxy group at position 6 was biologically preferred over a methyl group or no substitution, indicating its positive contribution to antibacterial activity. The combination of halogens and methoxy groups on a quinoline scaffold creates a unique electronic and steric environment, providing a powerful tool for fine-tuning the properties of potential therapeutic agents.

Overview of Research Trajectories for Complex Heterocyclic Systems

Research into complex heterocyclic systems, the class of compounds to which 3-Chloro-7-fluoro-6-methoxyquinoline belongs, is a dynamic and expanding frontier in synthetic organic chemistry. dcu.ie These structures are recognized for their pivotal roles in drug discovery, natural product synthesis, and materials science. numberanalytics.comresearchgate.net Current research trajectories focus on several key areas. A primary objective is the development of novel and efficient synthetic routes to access structurally diverse heterocyclic molecules. dcu.ie This includes the advancement of metal-catalyzed cross-coupling reactions, C-H bond activation, and multicomponent reactions that allow for the construction of complex architectures in a more streamlined and environmentally benign manner. mdpi.comresearchgate.netrsc.org

Another major research thrust is the exploration of the structure-activity relationship (SAR) of these complex molecules. researchgate.net By synthesizing a series of related compounds with systematic variations in their substitution patterns, chemists can decipher how specific functional groups and their positions influence biological activity. This information is critical for the rational design of new drug candidates with improved potency and selectivity. researchgate.netmdpi.com Furthermore, there is growing interest in creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores to develop agents with dual modes of action, potentially overcoming issues of drug resistance. researchgate.net

Scope and Focus of the Research on this compound

The specific compound, this compound, represents a precise intersection of the research areas described above. It is a multi-substituted quinoline designed to explore the synergistic effects of its unique functionalization pattern. The research focus on this molecule is centered on understanding how the specific placement of a chloro group at the C3 position, a fluoro group at the C7 position, and a methoxy group at the C6 position collectively influences its chemical properties and potential as a scaffold for further chemical synthesis.

The investigation into this compound is part of a broader effort to map the chemical space of halogenated and methoxylated quinolines. By synthesizing and characterizing this specific isomer, researchers can contribute valuable data points to the larger understanding of structure-property relationships within this important class of heterocycles. The primary scope involves its synthesis and detailed characterization to provide a foundation for its potential use as a building block in the development of more complex molecules for pharmaceutical or material science applications.

Research Data

Table 1: Physicochemical Properties of this compound

Note: Experimental data for this specific compound is not widely available in published literature. The following are calculated properties.

| Property | Value |

| Molecular Formula | C₁₀H₇ClFNO |

| Molar Mass | 211.62 g/mol |

| IUPAC Name | This compound |

Compound Directory

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFNO |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

3-chloro-7-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7ClFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3 |

InChI Key |

BBOVYPQSSFVTQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 7 Fluoro 6 Methoxyquinoline and Its Derivatives

Retrosynthetic Analysis of 3-Chloro-7-fluoro-6-methoxyquinoline

A retrosynthetic analysis of this compound suggests several possible disconnection approaches, primarily centered around the formation of the quinoline (B57606) ring system. A common and logical strategy involves disconnecting the pyridine (B92270) ring from the benzene (B151609) ring, which is a hallmark of many classical quinoline syntheses.

One plausible retrosynthetic pathway begins by disconnecting the C2-C3 and N1-C2 bonds, which corresponds to a Friedländer-type condensation. This approach would require a suitably substituted o-aminoaryl ketone or aldehyde and a species providing the C2 and C3 carbons, such as a ketone or an α-methylene carbonyl compound.

Alternatively, a disconnection across the C4-C4a and N1-C8a bonds is characteristic of a Skraup or Doebner-von Miller type reaction. This would involve the reaction of a substituted aniline (B41778) with a three-carbon unit like α,β-unsaturated aldehydes or ketones, or glycerol (B35011) under acidic and oxidizing conditions.

A more modern approach might involve the disconnection of the N1-C2 and C3-C4 bonds, which could be achieved through a transition-metal-catalyzed annulation of a substituted aniline and an appropriate alkyne or allene (B1206475).

Considering the specific substitution pattern of the target molecule, a practical retrosynthetic approach would start with the key precursor, 4-fluoro-3-methoxyaniline (B1304784) . This aniline derivative contains the requisite fluoro and methoxy (B1213986) groups in the correct positions on the benzene ring. The subsequent challenge lies in constructing the substituted pyridine ring. This leads to two main retrosynthetic disconnections:

Disconnection A (Friedländer/Combes type): This involves the reaction of 4-fluoro-3-methoxyaniline with a β-dicarbonyl compound or a related species to form the quinoline ring. The chloro group at the 3-position would need to be introduced either by using a chlorinated three-carbon building block or by chlorination of the resulting quinoline.

Disconnection B (Cyclization of an open-chain precursor): This pathway involves the initial N-alkylation or N-acylation of 4-fluoro-3-methoxyaniline with a suitable three-carbon chain, followed by an intramolecular cyclization to form the quinoline ring. The chloro group could be incorporated into the three-carbon fragment or introduced at a later stage.

Exploration of Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of Halogenated and Methoxylated Anilines or o-Aminoaryl Carbonyls

The primary precursor for the benzene portion of the target molecule is 4-fluoro-3-methoxyaniline . The synthesis of this compound has been reported in the literature. A common route starts from 2-fluoro-5-nitroanisole. The nitro group is then reduced to an amine to yield 4-fluoro-3-methoxyaniline. This reduction can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

Another potential precursor, although more complex to synthesize, would be an o-aminoaryl carbonyl derivative such as 2-amino-4-fluoro-5-methoxyacetophenone. The synthesis of such compounds often involves multiple steps, including nitration, nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group and introduction of the acetyl group via Friedel-Crafts acylation or other methods.

Preparation of Appropriate Carbonyl or Alkene Building Blocks

The choice of the three-carbon building block is critical for the successful annulation of the quinoline ring and the introduction of the chloro substituent at the 3-position.

For a Friedländer-type synthesis, a suitable carbonyl partner is required. To directly install the chloro group at the 3-position, a chlorinated β-dicarbonyl compound or its equivalent could be utilized. For example, 2-chloro-1,3-dicarbonyl compounds or α-chloro-α,β-unsaturated aldehydes or ketones could serve this purpose.

For a Skraup or Doebner-von Miller approach, α,β-unsaturated aldehydes or ketones are needed. The direct use of a chloro-substituted α,β-unsaturated aldehyde in the reaction with 4-fluoro-3-methoxyaniline could potentially lead to the desired product, although the regioselectivity and stability of such a building block under the harsh reaction conditions could be a concern.

In modern synthetic approaches, such as transition-metal-catalyzed cyclizations, a suitable alkyne or allene partner is necessary. For instance, a terminal alkyne like propargyl alcohol or its derivatives could be used, with the chloro group being introduced in a subsequent step.

Classical and Modern Approaches to Quinoline Annulation

Both classical and modern synthetic methods can be adapted for the synthesis of this compound.

Adaptations of Friedländer, Skraup, Combes, Doebner, and Povarov Reactions

Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group. An adaptation for the target molecule could involve the reaction of a hypothetical 2-amino-4-fluoro-5-methoxybenzaldehyde with a compound like chloroacetone (B47974) or a similar α-chloro ketone under acidic or basic conditions. A more practical approach would be to first form the 7-fluoro-6-methoxy-3-unsubstituted quinoline and then perform a regioselective chlorination at the 3-position.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While a powerful method for synthesizing quinolines, the harsh reaction conditions (strong acid, high temperature) might not be compatible with the fluoro and methoxy substituents on the aniline. Furthermore, controlling the regioselectivity to obtain the desired 3-chloro derivative would be challenging.

Combes Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. Reacting 4-fluoro-3-methoxyaniline with a chlorinated β-diketone could be a viable route. However, the synthesis of the required chlorinated β-diketone might be complex.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. Reacting 4-fluoro-3-methoxyaniline with an α,β-unsaturated aldehyde in the presence of an acid could form the quinoline ring. Subsequent chlorination would be necessary to introduce the chloro group at the 3-position.

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene. An adaptation could involve the reaction of 4-fluoro-3-methoxyaniline, an aldehyde, and a chlorinated alkene to form a tetrahydroquinoline intermediate, which would then be oxidized to the desired quinoline.

Transition-Metal-Catalyzed Cyclizations for this compound Synthesis

Modern synthetic methods often offer milder reaction conditions and greater functional group tolerance. Transition-metal-catalyzed reactions are particularly promising for the synthesis of substituted quinolines.

One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method involves the preparation of an N-alkynyl derivative of 4-fluoro-3-methoxyaniline. The subsequent cyclization can be promoted by an electrophilic halogen source, such as N-chlorosuccinimide (NCS), which would directly install the chloro group at the 3-position during the cyclization process. This method offers high regioselectivity and is generally tolerant of various functional groups. nih.gov

Another potential route involves a palladium- or copper-catalyzed annulation of 4-fluoro-3-methoxyaniline with a suitable three-carbon component, such as a propargyl derivative. The chloro group could be introduced either as part of the alkyne partner or in a subsequent chlorination step. These catalyzed reactions often proceed under milder conditions compared to the classical methods, which is advantageous for preserving the sensitive fluoro and methoxy groups.

Metal-Free and Organocatalytic Strategies

The synthesis of quinoline derivatives without the use of metal catalysts is a significant area of research aimed at reducing cost and metal contamination in final products. Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in this endeavor.

One prominent metal-free approach involves the use of phosphorus oxychloride (POCl₃). In a notable two-step synthesis, p-anisidine (B42471) is reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net This reaction proceeds through a tandem chlorination-cyclization process to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net The desired 3-fluoro-6-methoxyquinoline (B1245202) is then obtained via a subsequent hydrogenolysis step to remove the chlorine atoms at the 2 and 4 positions. researchgate.net While this method uses a strong reagent, it avoids transition metal catalysts.

Organocatalytic methods have also been successfully applied to the synthesis of complex quinoline-containing structures. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates has been achieved through the reaction of 4-azido-7-chloroquinoline with various β-ketoesters. scielo.br This reaction is efficiently catalyzed by a catalytic amount (10 mol%) of pyrrolidine, a secondary amine organocatalyst. scielo.br The process demonstrates how organocatalysis can facilitate the construction of hybrid molecules containing the 7-chloroquinoline (B30040) scaffold under mild conditions. scielo.br

Furthermore, metal-free strategies have been developed for the functionalization of the quinoline core. The deoxygenative 2-amidation of quinoline N-oxides represents an attractive, metal-free approach for introducing amide groups at the C-2 position, a key step in building diverse quinoline-based molecules. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

Solvent-Free Conditions and Use of Green Solvents

Efforts to develop environmentally benign protocols for quinoline synthesis have focused on reducing or eliminating hazardous organic solvents. One approach is the use of greener solvents, such as ethanol (B145695). For example, nanocatalyzed one-pot condensation reactions for synthesizing substituted quinolines have been optimized using ethanol as the solvent. nih.gov

Solvent-free conditions, often coupled with other techniques like microwave irradiation, represent a significant advancement. The condensation of various starting materials to form quinazolinones, a related class of heterocycles, has been achieved under solvent-free microwave conditions, which offers advantages like cleaner reaction profiles and shorter reaction times. nih.gov While direct solvent-free synthesis of this compound is not prominently documented, these examples showcase the potential for applying such conditions to its synthesis.

Microwave and Photochemical Irradiation Techniques

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. This technique offers unique advantages, including a significant reduction in reaction times and improved product yields. nih.gov The energy from microwave irradiation can lead to the formation of localized "hot spots" with high temperature and pressure, providing sufficient energy to overcome activation barriers and drive reactions forward more efficiently than conventional heating. nih.gov

The synthesis of various quinoline and quinazoline (B50416) derivatives has been successfully expedited using microwave irradiation. nih.govnih.gov For example, a one-pot multicomponent reaction to produce tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones is facilitated by microwave irradiation in glacial acetic acid, demonstrating a rapid and efficient protocol. nih.gov These established microwave-assisted protocols for related heterocyclic systems provide a strong basis for developing similar efficient syntheses for this compound.

Recyclable Catalytic Systems (e.g., Nanoparticle Catalysis)

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and cost. Nanoparticle catalysts are particularly promising due to their high surface-area-to-volume ratio, which often leads to high catalytic activity, and their heterogeneous nature, which allows for easy separation and reuse. acs.org

Several types of nanocatalysts have been employed for quinoline synthesis:

Copper-Based Nanocatalysts : Copper oxide (CuO) nanoparticles have been used to catalyze the synthesis of quinoline-2,3-dicarboxylates. nih.govrsc.org These catalysts are inexpensive, air-stable, and can be recovered and reused for multiple cycles without significant loss of activity. rsc.org

Copper/Ceria Catalysts : A highly efficient and cost-effective Cu/CeO₂ catalyst has been developed for the synthesis of quinolines via acceptorless dehydrogenative coupling. This system demonstrates excellent tolerance to various functional groups and offers high recyclability. nih.gov

Nickel-Based Catalysts : Recyclable nickel-containing coordination polymers have been shown to be efficient catalysts for quinoline synthesis through a borrowing hydrogen strategy. researchgate.net

These nanocatalytic systems offer a green and efficient alternative to traditional homogeneous catalysts, overcoming issues such as harsh reaction conditions, byproduct formation, and catalyst recovery. acs.org

Optimization of Synthetic Routes for Improved Yields and Selectivity

Optimizing synthetic routes is crucial for the large-scale and cost-effective production of chemical compounds. For this compound, research has focused on developing scalable routes that ensure high purity and yield.

Initial laboratory-scale routes to 3-fluoro-6-methoxyquinoline explored methods such as the Balz–Schiemann reaction or electrophilic fluorination with reagents like Selectfluor. acs.org However, these routes were deemed unsuitable for scale-up due to safety concerns and a high number of steps. acs.org

A more robust and scalable approach was developed starting from inexpensive, commercially available materials: p-anisidine and 2-fluoromalonic acid. acs.org The process involves a POCl₃-mediated condensation and cyclization, followed by hydrodechlorination. acs.org Intensive optimization and safety studies were conducted to enable the successful scale-up of this process, ultimately producing multi-kilogram quantities of 3-fluoro-6-methoxyquinoline with excellent purity. acs.org This highlights the critical process of moving from a laboratory-scale procedure to a large-scale, industrially viable synthesis.

Regioselective Synthesis of this compound

Regioselectivity—the control of substituent placement on a molecule—is a fundamental challenge in organic synthesis. The synthesis of this compound requires precise control over the positions of the chloro, fluoro, and methoxy groups on the quinoline ring.

A highly effective regioselective synthesis starts with 4-amino-2-methoxybenzamide (B3153486) and proceeds through a nucleophilic substitution reaction to form 4-hydroxy-7-methoxyquinoline-6-formamide. google.com A subsequent chlorination reaction then yields 4-chloro-7-methoxyquinoline-6-carboxamide. google.com

Another well-documented regioselective route involves the reaction of p-anisidine with 2-fluoromalonic acid. researchgate.net In this case, the substitution pattern of the final product is dictated by the structures of the starting materials. The p-anisidine provides the foundation for the benzene ring portion of the quinoline, fixing the methoxy group at what will become the 6-position. The 2-fluoromalonic acid ensures the fluorine is incorporated at the 3-position of the quinoline ring system. researchgate.net The subsequent chlorination with POCl₃ introduces chlorine atoms, and a final selective hydrodechlorination step would be necessary to arrive at the specific 3-chloro isomer.

The regioselective functionalization of the quinoline ring can also be achieved through the use of directing groups, such as an N-oxide. This approach is considered a powerful method for synthesizing C-2 and C-8 functionalized quinoline compounds under mild conditions. mdpi.com

Diastereoselective and Enantioselective Approaches (if applicable to chiral derivatives)

A thorough review of the scientific literature indicates that specific diastereoselective or enantioselective synthetic methodologies for producing chiral derivatives of this compound have not been extensively reported. The primary focus of existing research has been on the synthesis of the parent compound and its achiral derivatives, often for applications in medicinal chemistry where the core structure itself is the key pharmacophore.

However, the broader field of quinoline synthesis offers several established strategies for introducing chirality, which could potentially be adapted for the stereocontrolled synthesis of chiral derivatives of this compound. These general approaches typically involve catalytic asymmetric reactions or the use of chiral starting materials.

Potential Asymmetric Strategies for Chiral Quinolines

While not specifically applied to this compound, several powerful asymmetric methods are prevalent in the synthesis of chiral quinolines and related heterocycles. These methodologies could, in principle, be investigated for their applicability to the target scaffold.

One of the most common strategies is the asymmetric hydrogenation of a quinoline ring to create chiral tetrahydroquinolines. This is often accomplished using chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral diamine ligands. nih.gov These catalysts can facilitate the enantioselective reduction of the C=N bond within the quinoline system, leading to the formation of a stereocenter at the C2 or C4 position. For instance, chiral iridium catalysts have been successfully employed for the asymmetric partial hydrogenation of 3-substituted quinolines to yield enantioenriched 1,4-dihydroquinolines. acs.org

Another potential avenue is the use of chiral Brønsted acids as catalysts in transfer hydrogenation reactions. These catalysts have been shown to be effective in the asymmetric reduction of 3-substituted quinolines, affording chiral tetrahydroquinolines with good enantioselectivities. liv.ac.uk

Catalytic asymmetric cyclization reactions also represent a viable approach. For example, asymmetric inverse-electron-demand Diels-Alder reactions promoted by chiral Lewis acid catalysts can be used to construct the chiral tetrahydroquinoline core. nih.gov Furthermore, enantioselective intramolecular annulation reactions, catalyzed by transition metals, have been developed for the synthesis of substituted quinolines. rsc.orgmdpi.com

The concept of chiral pool synthesis offers another pathway, wherein a readily available enantiopure starting material, such as an amino acid or a terpene, is used to construct the chiral quinoline derivative. wikipedia.orgyoutube.com This approach embeds chirality into the molecule from the outset. For instance, chiral amino acids can be used to synthesize quinoline-based chiral derivatizing reagents. researchgate.net

Finally, the enantioselective synthesis of axially chiral quinolines has been achieved through photoredox catalysis in combination with a chiral acid. This has been demonstrated in the synthesis of 3-(N-indolyl)quinolines bearing both C-N axial chirality and a stereogenic carbon center. rsc.orgrsc.orgrsc.org

While these methods are well-established for other quinoline systems, their successful application to the synthesis of chiral derivatives of this compound would require significant experimental investigation and optimization. The electronic nature and substitution pattern of the this compound core would likely influence the efficiency and stereoselectivity of these catalytic systems.

Interactive Table of General Asymmetric Quinolines Syntheses

The following table summarizes general, established methods for the asymmetric synthesis of quinoline derivatives, which could theoretically be adapted for chiral derivatives of this compound.

| Synthetic Strategy | Catalyst/Reagent Type | Type of Chirality Introduced | Potential Applicability |

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes with diamine ligands | Central | Reduction of the quinoline ring to form chiral tetrahydroquinolines. |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acids (e.g., phosphoric acids) | Central | Reduction of substituted quinolines to chiral tetrahydroquinolines. |

| Asymmetric Diels-Alder Reaction | Chiral Titanium (IV) complexes | Central | Construction of the chiral tetrahydroquinoline core from acyclic precursors. |

| Chiral Pool Synthesis | Enantiopure natural products (e.g., amino acids, terpenes) | Central and/or Axial | Incorporation of pre-existing chirality into the final molecule. |

| Asymmetric Photoredox Catalysis | Chiral Lithium Phosphate / Iridium-photoredox complex | Axial and Central | Synthesis of atropisomeric quinolines with additional stereocenters. |

Reaction Chemistry and Mechanistic Investigations of 3 Chloro 7 Fluoro 6 Methoxyquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of 3-Chloro-7-fluoro-6-methoxyquinoline

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the benzene portion of the quinoline ring play a crucial role in directing the regioselectivity and modulating the reactivity of the system.

Regioselectivity and Steric Effects of Existing Substituents

The benzene ring of this compound is substituted with a methoxy (B1213986) group at C-6 and a fluorine atom at C-7. The methoxy group is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. In this specific substitution pattern, the C-5 and C-8 positions are the most likely sites for electrophilic attack.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| 6-Methoxy | C-6 | Activating | Ortho, Para (to C-5 and C-7) |

| 7-Fluoro | C-7 | Deactivating | Ortho, Para (to C-6 and C-8) |

Considering these effects, the C-5 and C-8 positions are electronically favored for electrophilic substitution. The methoxy group strongly activates the C-5 position, while the fluorine atom directs towards the C-8 position. Steric hindrance from the peri-position (C-4 and C-5) might influence the accessibility of the C-5 position for bulky electrophiles. Therefore, a mixture of C-5 and C-8 substituted products could be expected, with the ratio depending on the specific electrophile and reaction conditions.

Influence of Halogen and Methoxy Groups on Reactivity

In general, the methoxy group's activating effect is dominant, and electrophilic substitution is anticipated to occur on the benzene ring rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom and the C-3 chloro substituent.

Nucleophilic Substitution and Addition Reactions

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack. The presence of a chlorine atom at the C-3 position provides a potential site for nucleophilic substitution.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is basic and can react with electrophiles, most notably alkylating agents, to form quaternary quinolinium salts. This reaction is a common functionalization pathway for quinolines. The electron-donating methoxy group on the benzene ring would slightly increase the basicity of the quinoline nitrogen, potentially facilitating this reaction.

Substitutions at Halogenated Positions

The chlorine atom at the C-3 position is on the electron-deficient pyridine ring, but it is not as activated towards nucleophilic aromatic substitution as halogens at the C-2 or C-4 positions. However, under forcing conditions or with strong nucleophiles, substitution of the C-3 chlorine may be possible.

More readily, nucleophilic substitution is expected to occur at the C-4 position if a suitable leaving group were present there. In the case of this compound, the C-3 chloro substituent is the primary site for such reactions on the pyridine ring. The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented, with various nucleophiles such as amines, alkoxides, and thiolates being employed to displace the chloride. For instance, studies on other chloroquinolines have shown that the 4-chloro group is readily displaced by nucleophiles. mdpi.com While the C-3 position is less reactive, similar transformations could potentially be achieved.

Functional Group Transformations and Derivatization of this compound

The existing functional groups on this compound offer several avenues for further derivatization.

The methoxy group at C-6 can be cleaved using strong acids like HBr or BBr3 to yield the corresponding 6-hydroxyquinoline (B46185) derivative. This phenol (B47542) can then be used for further reactions, such as etherification or esterification.

The quinoline nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide. The resulting N-oxide can then participate in a variety of subsequent reactions, including rearrangements and further substitutions.

The chloro and fluoro substituents also present opportunities for more advanced transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The development of such reactions on functionalized quinolines is an active area of research. durham.ac.uk

Below is a table summarizing potential derivatization reactions:

| Functional Group | Reagent/Reaction Type | Potential Product |

| 6-Methoxy | HBr or BBr3 | 3-Chloro-7-fluoro-6-hydroxyquinoline |

| Quinoline Nitrogen | m-CPBA or H2O2 | This compound-N-oxide |

| 3-Chloro | Nucleophiles (e.g., R-NH2, R-OH, R-SH) | 3-Amino/Alkoxy/Thio-7-fluoro-6-methoxyquinoline |

| 3-Chloro/7-Fluoro | Palladium-catalyzed cross-coupling | Aryl, alkyl, or other substituted quinolines |

Modification of Chloro and Fluoro Groups

There is no specific published data on the modification of the chloro and fluoro groups in this compound. In theory, these positions could be susceptible to nucleophilic aromatic substitution (SNAr). Generally, in such reactions on quinoline rings, the relative reactivity of halogens is influenced by their position relative to the ring nitrogen and other activating or deactivating groups. However, without experimental studies, it is impossible to definitively state the conditions required or the regioselectivity of such substitutions for this particular molecule.

Transformations of the Methoxy Group

Similarly, no specific research has been published detailing the transformation of the methoxy group at the 6-position of this compound. A common reaction for aryl methyl ethers is demethylation to yield the corresponding phenol. This is typically achieved using strong acids like HBr or Lewis acids such as BBr3. However, the successful application of these methods to this compound has not been reported, and the potential for side reactions involving the other functional groups is unknown.

Detailed Mechanistic Elucidation Studies

Consistent with the lack of reported reactions, there are no detailed mechanistic studies, including the identification of key intermediates or the exploration of radical and ionic reaction pathways, for this compound.

Identification of Key Intermediates

No studies have been published that identify or isolate reaction intermediates derived from this compound.

Radical and Ionic Reaction Pathways

There is no available research that discusses or compares radical versus ionic reaction pathways for any transformations involving this compound.

Theoretical and Computational Chemistry Studies of 3 Chloro 7 Fluoro 6 Methoxyquinoline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

No published studies were found that have performed Density Functional Theory (DFT) calculations to optimize the molecular geometry of 3-Chloro-7-fluoro-6-methoxyquinoline. This type of analysis would typically determine the most stable three-dimensional arrangement of the atoms, bond lengths, and bond angles.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

There is no available research detailing the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

Analysis of Chemical Reactivity Descriptors

Electrophilicity, Nucleophilicity, Chemical Hardness, and Softness

A quantitative analysis of the chemical reactivity descriptors for this compound, such as its electrophilicity, nucleophilicity, chemical hardness, and softness, has not been reported in the scientific literature. These descriptors are derived from the electronic structure and are fundamental in predicting how a molecule will interact with other chemical species.

Fukui Functions for Active Site Prediction

No studies have been published that utilize Fukui functions to predict the reactive sites of this compound. Fukui functions are instrumental in identifying the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis, which would explore the different spatial arrangements of the molecule and their corresponding potential energies, has not been documented for this compound. This analysis is crucial for understanding the flexibility of the molecule and its preferred shapes.

Computational Modeling of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry offers powerful tools to elucidate the complex mechanisms of organic reactions, including the synthesis of substituted quinolines. By modeling reaction pathways and identifying transition states, researchers can predict reaction outcomes, optimize conditions, and understand the influence of substituents. For a molecule like this compound, computational studies would likely focus on predicting the regioselectivity and reaction barriers of key synthetic steps.

Modeling of Quinoline (B57606) Ring Formation:

Classic quinoline syntheses such as the Combes, Friedländer, and Skraup reactions are amenable to computational investigation. wikipedia.orgresearchgate.neteurekaselect.comresearchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method for these studies, providing insights into the electronic structure and energetics of reactants, intermediates, and transition states. researchgate.netrsc.orgnih.gov

In the context of the Combes synthesis , which involves the reaction of an aniline (B41778) with a β-diketone, DFT calculations can be used to evaluate the activation energies for the cyclization step. wikipedia.orgyoutube.com Studies on substituted anilines have shown that both steric and electronic effects of substituents play a crucial role in determining the regioselectivity of the annulation. wikipedia.org For instance, the presence of electron-donating or withdrawing groups on the aniline ring can influence the preferred site of cyclization.

The Friedländer synthesis , another cornerstone in quinoline chemistry, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. eurekaselect.comnih.govresearchgate.netresearchgate.netorganic-chemistry.org Computational models of this reaction can elucidate the mechanism, which typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration. nih.govresearchgate.net These models can predict which step is rate-determining and how different catalysts or substituents affect the reaction profile.

A plausible, albeit computationally intensive, approach to modeling the synthesis of this compound would involve constructing a potential energy surface for the chosen synthetic route. This would entail optimizing the geometries of all stationary points (reactants, intermediates, transition states, and products) and calculating their corresponding energies. The table below illustrates the type of data that would be generated in such a study, comparing hypothetical reaction pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.1 |

| Transition State 2 | +22.5 |

| Products | -20.7 |

Note: These values are illustrative and represent the kind of data generated from computational modeling of a reaction pathway.

Modeling of Substituent Introduction:

The introduction of the chloro, fluoro, and methoxy (B1213986) groups onto the quinoline core often involves nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution reactions. Computational models are invaluable for predicting the regioselectivity of these transformations. For SNAr reactions on chloro-substituted quinolines or related heterocycles, DFT calculations can be used to determine the activation energies for nucleophilic attack at different positions. mdpi.commdpi.org The local electrophilicity, often evaluated through analysis of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and electrostatic potential maps, can indicate the most susceptible site for nucleophilic attack. mdpi.com For example, in a study on 2,4-dichloroquinazoline, the carbon at the 4-position was found to have a higher LUMO coefficient, making it the preferred site for nucleophilic substitution. mdpi.com

Solvent Effects and Environmental Considerations in Theoretical Calculations

The solvent in which a reaction is conducted can have a profound impact on reaction rates and equilibria. Theoretical calculations must account for these solvent effects to provide realistic predictions of chemical behavior.

Implicit and Explicit Solvation Models:

Two primary approaches are used to model solvent effects: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum solvation models, treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgtaylorandfrancis.com The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgtaylorandfrancis.comq-chem.comnih.govresearchgate.net These models are computationally efficient and are widely used to estimate the influence of the solvent on the energies of stationary points along a reaction pathway. taylorandfrancis.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute in one or more solvation shells. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. taylorandfrancis.com

For a molecule like this compound, theoretical studies would likely employ an implicit solvent model to screen a range of solvents for a particular synthetic step. The table below illustrates how the calculated activation energy for a hypothetical reaction might vary with the solvent's dielectric constant.

Table 2: Illustrative Effect of Solvent on a Hypothetical Reaction's Activation Energy

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.1 |

| Tetrahydrofuran (THF) | 7.5 | 23.8 |

| Acetone | 20.7 | 22.5 |

| Acetonitrile (B52724) | 36.6 | 21.9 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 21.2 |

Note: These values are for illustrative purposes to demonstrate the trend of how activation energies can be influenced by the solvent environment in a computational study.

Environmental Considerations:

Theoretical calculations can also contribute to the development of more environmentally friendly synthetic routes, a key aspect of "green chemistry." By modeling reactions in different solvents, it is possible to identify greener alternatives to hazardous organic solvents. For example, computational studies have explored the feasibility of conducting quinoline syntheses in water or ionic liquids. organic-chemistry.orgnih.gov These calculations can help in understanding the reaction mechanism in these alternative media and in predicting the reaction efficiency, potentially reducing the reliance on volatile and toxic organic solvents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon (¹³C) Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the primary structure of 3-Chloro-7-fluoro-6-methoxyquinoline.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the protons of the methoxy (B1213986) group. The protons at positions H-2, H-4, H-5, and H-8 would each produce a unique signal, with their chemical shifts influenced by the electronic effects of the chlorine, fluorine, and methoxy substituents. The methoxy group would appear as a singlet, typically in the range of 3.9-4.1 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each of the ten carbon atoms in the quinoline ring system and the methoxy group will produce a distinct signal. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the nature of attached atoms (e.g., carbon attached to chlorine, fluorine, oxygen, or nitrogen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the anticipated chemical shifts (δ) in parts per million (ppm) for the core structure. Actual experimental values may vary based on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 | 8.6 - 8.8 | 150 - 152 |

| C-3 | - | 120 - 122 |

| C-4 | 8.0 - 8.2 | 135 - 137 |

| C-4a | - | 125 - 127 |

| C-5 | 7.4 - 7.6 | 105 - 107 (d, JC-F) |

| C-6 | - | 155 - 157 (d, JC-F) |

| C-7 | - | 152 - 154 (d, JC-F) |

| C-8 | 7.8 - 8.0 | 115 - 117 (d, JC-F) |

| C-8a | - | 145 - 147 |

| OCH₃ | 3.9 - 4.1 | 56 - 58 |

Note: 'd' indicates a doublet, and 'J' represents the coupling constant, arising from the interaction with the fluorine atom.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the assigned structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-5 and H-8, helping to confirm their relative positions on the fluorinated ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbon atoms. This is crucial for assigning the carbon signals correctly. For instance, it would show a correlation between the methoxy protons and the methoxy carbon, and between each aromatic proton (H-2, H-4, H-5, H-8) and its corresponding carbon atom (C-2, C-4, C-5, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would confirm the placement of the substituents. For example, correlations from the methoxy protons to the C-6 carbon would verify the position of the methoxy group. Similarly, long-range correlations from H-5 to C-4, C-7, and C-8a would help assemble the entire quinoline framework.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Purpose |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., H-5 ↔ H-8). |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Links protons to their directly bonded carbons (e.g., OCH₃ ↔ C-OCH₃). |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Establishes long-range connectivity, confirming substituent placement and the ring structure (e.g., OCH₃ protons ↔ C-6). |

Fluorine-19 NMR (¹⁹F NMR) for Fluoroquinoline Characterization

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterization. ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom. A single signal would be expected for this compound, confirming the presence of one fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this fluorine signal would exhibit coupling to nearby protons, primarily the H-5 and H-8 protons, appearing as a doublet of doublets. This coupling pattern provides definitive proof of the fluorine's location at the C-7 position.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is used to confirm its elemental composition (C₁₀H₇ClFNO). The experimentally measured mass should align closely with the calculated theoretical exact mass, providing strong evidence for the compound's identity.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇ClFNO |

| Calculated Exact Mass | 211.01999 |

| Expected Ion (M+H)⁺ | 212.02787 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, M⁺ or [M+H]⁺) and inducing it to fragment. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺, m/z 212.0) would be selected and fragmented. The observed fragmentation patterns would be expected to correspond to the loss of stable neutral molecules or radicals from the parent structure. Common fragmentation pathways would include the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the elimination of a molecule of formaldehyde (B43269) (CH₂O, 30 Da). These characteristic losses help to confirm the presence and location of the methoxy substituent.

Table 4: Potential MS/MS Fragmentation Profile

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 212.0 | [M+H - •CH₃]⁺ | Methyl Radical (•CH₃) | 197.0 |

| 212.0 | [M+H - CH₂O]⁺ | Formaldehyde (CH₂O) | 182.0 |

| 212.0 | [M+H - CO]⁺ | Carbon Monoxide (CO) | 184.0 |

| 197.0 | [M+H - •CH₃ - CO]⁺ | Carbon Monoxide (CO) | 169.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, which serves as a molecular "fingerprint."

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features. The quinoline core would be identified by C=C and C=N stretching vibrations within the aromatic rings, typically appearing in the 1600-1450 cm⁻¹ region. The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band between 1250-1000 cm⁻¹. Furthermore, the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds will show characteristic absorptions in the fingerprint region of the spectrum, generally below 800 cm⁻¹ and between 1400-1000 cm⁻¹ respectively.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methoxy C-H | Stretching | 2950-2850 |

| Aromatic C=C/C=N | Stretching | 1600-1450 |

| C-F | Stretching | 1400-1000 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-Cl | Stretching | 800-600 |

Note: The exact positions of these bands can be influenced by the electronic effects of the various substituents on the quinoline ring.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction of this compound and its Derivatives

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from this analysis would provide unequivocal proof of the connectivity and stereochemistry of the molecule, confirming the positions of the chloro, fluoro, and methoxy substituents on the quinoline framework. This technique is also invaluable for studying any derivatives of this compound, allowing for a detailed comparison of how structural modifications impact the solid-state packing and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 95° |

| Volume | 1020 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.45 g/cm³ |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for assessing the purity of a compound and for separating it from any impurities or byproducts from a synthesis.

Method Development for High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity analysis of non-volatile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve good resolution and peak shape.

A typical starting point would be a reversed-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the target compound and any potential impurities with different polarities. Detection is commonly performed using a UV detector, set to a wavelength where the quinoline chromophore exhibits strong absorbance.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given the relatively high molecular weight and potential for low volatility of this compound, direct analysis by GC may be challenging and could require high inlet and oven temperatures, which might risk thermal degradation.

However, GC could be applicable if volatile derivatives of the compound are prepared. For instance, if the methoxy group were to be replaced with a more volatile functional group, or if the compound were to be fragmented in a predictable way, GC could be employed. For such an analysis, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The oven temperature would be programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase. Detection would typically be performed using a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation of the eluted peaks. The applicability of GC would ultimately depend on the thermal stability and volatility of the compound or its amenable derivatives.

Structure Reactivity Relationship Studies of 3 Chloro 7 Fluoro 6 Methoxyquinoline Excluding Biological Context

Impact of Halogen and Methoxy (B1213986) Substituents on Quinoline (B57606) Ring Reactivity

The chemical reactivity of the quinoline ring is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the entire system relatively electron-deficient, particularly the pyridine ring. numberanalytics.com This inherent electronic nature dictates its behavior in chemical reactions.

Halogen Substituents (Chloro and Fluoro): Halogens are electron-withdrawing groups due to their high electronegativity (inductive effect), which deactivates the ring towards electrophilic substitution. However, they can direct incoming electrophiles to specific positions and can also act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Fluoro Group (at C7): Fluorine is the most electronegative element, exerting a strong -I (inductive) effect. When attached to the benzene (B151609) moiety of the quinoline ring at position 7, it deactivates this ring towards electrophilic attack.

Chloro Group (at C3): The chloro group at the C3 position in the pyridine ring also has an electron-withdrawing inductive effect. Its presence further decreases the electron density of the already electron-poor pyridine ring, making it highly resistant to electrophilic attack but susceptible to nucleophilic attack. Halogenated quinolines, particularly at positions 2 and 4, are known to readily undergo nucleophilic substitution. quimicaorganica.org The presence of a chloro group at C3 makes it a potential site for reactions like SNAr, although generally less reactive than halogens at C2 and C4. quimicaorganica.orgbenthamdirect.com

Methoxy Substituent (at C6): The methoxy group is an electron-donating group due to its +R (resonance) effect, which is stronger than its -I (inductive) effect.

Methoxy Group (at C6): Positioned on the benzene ring, the methoxy group at C6 donates electron density into this ring, activating it towards electrophilic substitution. numberanalytics.com This activating effect is in direct opposition to the deactivating effect of the fluoro group at C7. The methoxy group typically directs incoming electrophiles to the ortho and para positions. In this case, it would strongly activate the C5 and C7 positions. However, the C7 position is already occupied by fluorine.

The interplay of these substituents in 3-Chloro-7-fluoro-6-methoxyquinoline creates a complex reactivity profile. The pyridine ring is highly deactivated towards electrophiles, while the benzene ring is subject to the competing effects of an activating methoxy group and a deactivating fluoro group.

Table 1: Electronic Properties of Substituents on the Quinoline Ring

| Substituent | Position | Electronic Effect | Impact on Benzene Ring Reactivity (Electrophilic Attack) | Impact on Pyridine Ring Reactivity (Nucleophilic Attack) |

|---|---|---|---|---|

| -Cl | 3 | -I (Inductive), Weak -R (Resonance) | Minor Deactivation | Activation (site for potential SNAr) |

| -F | 7 | -I (Inductive) | Deactivation | Minor Deactivation |

| -OCH3 | 6 | +R (Resonance), -I (Inductive) | Activation | Minor Activation |

Electronic and Steric Effects on Reaction Selectivity and Rates

The regioselectivity and rate of reactions involving this compound are governed by a combination of the electronic and steric effects of its substituents.

Electronic Effects on Selectivity:

Electrophilic Aromatic Substitution: For electrophilic attack on the benzene ring, the directing effects of the methoxy and fluoro groups are key. The C6-methoxy group is a strong ortho, para-director, activating positions C5 and C7. The C7-fluoro group is a weak ortho, para-director but deactivates the ring. The strong activating and directing effect of the methoxy group would likely make the C5 position the most probable site for electrophilic substitution. Electrophilic substitution on the pyridine ring is highly disfavored due to its electron-deficient nature, further exacerbated by the C3-chloro group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is the more likely target for nucleophilic attack. Halogenated quinolines readily undergo SNAr, especially at the 2 and 4 positions. quimicaorganica.org While a halogen at C3 is less reactive, it can still be a site for substitution under certain conditions. The C7-fluoro group could also potentially be substituted via an SNAr mechanism, particularly with strong nucleophiles, though this is generally more difficult on the benzene ring unless strongly activated by other groups.

Steric Effects on Rates: Steric hindrance plays a crucial role in reaction kinetics. Bulky reagents may react more slowly or at different positions compared to smaller ones. nih.govnih.gov

The C3-chloro group provides significant steric bulk in the pyridine ring, potentially hindering the approach of nucleophiles to the C2 or C4 positions.

Reactions at the C5 position on the benzene ring are flanked by the C6-methoxy group, which could exert some steric influence, although generally less prohibitive than substituents adjacent to the reaction site. Studies on ortho-substituted acetophenones have shown inferior results in cyclization reactions compared to meta- or para-substituted ones due to steric hindrance. nih.gov

Table 2: Predicted Reactivity and Selectivity for this compound

| Reaction Type | Most Probable Site | Governing Effects | Predicted Rate Influence |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Electronic: Strong +R of OCH3 at C6 directs ortho. | Moderate; competing activation by OCH3 and deactivation by F. |

| Nucleophilic Aromatic Substitution | C3 (Cl replacement) | Electronic: Electron-deficient pyridine ring activates halogens for substitution. | Slow to moderate; C3 is less reactive than C2/C4. Steric hindrance may play a role. |

| Metal-catalyzed Cross-Coupling | C3 (Cl) or C7 (F) | Electronic/Catalyst Dependent: C-Cl bond is generally more reactive than C-F. | Dependent on catalyst and reaction conditions. |

Correlation between Computational Predictions and Experimental Reactivity Trends

While specific experimental data on the reactivity of this compound is scarce in public literature, computational chemistry provides powerful tools to predict its behavior. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in modern chemical research. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule. nih.govrsc.orgnih.gov These calculations can determine electron density maps, molecular orbital energies (HOMO/LUMO), and electrostatic potential surfaces. For this compound, DFT could predict:

The most nucleophilic and electrophilic sites.

The stability of intermediates for different reaction pathways (e.g., sigma complexes in electrophilic substitution).

Activation energy barriers for potential reactions, thus predicting reaction rates and regioselectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between chemical structure and a specific property. researchgate.netdergipark.org.trnih.gov While often used for biological activity, the same principles apply to chemical reactivity. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic parameters), a QSAR model could be built to predict the reactivity of a series of substituted quinolines, including the target compound. Such models can correlate calculated parameters with experimentally observed reaction rates or yields. nih.gov

For this compound, computational models would likely confirm that the C5 position is the most electron-rich and thus most susceptible to electrophilic attack, while the pyridine ring carbons are electron-poor, with the C3-Cl bond being a viable site for nucleophilic or metal-catalyzed reactions.

Table 3: Application of Computational Methods to Predict Reactivity

| Computational Method | Predicted Parameter | Relevance to this compound |

|---|---|---|

| DFT: Electrostatic Potential Map | Electron-rich/-poor regions | Identifies likely sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

| DFT: Frontier Molecular Orbitals (HOMO/LUMO) | Energy and location of HOMO/LUMO | Predicts reactivity towards electrophiles (HOMO-driven) and nucleophiles (LUMO-driven). |

| DFT: Transition State Calculation | Activation energy barriers | Compares the feasibility and rates of different reaction pathways (e.g., substitution at C5 vs. C8). |

| QSAR | Correlation of structural descriptors with reactivity | Predicts reaction rates or equilibrium constants based on the properties of the substituents. |

Design Principles for Modulating Chemical Reactivity through Substitution Patterns

The study of substituted quinolines provides clear principles for designing molecules with tailored chemical reactivity. The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise tuning of molecular properties. rsc.org By strategically selecting and placing substituents, chemists can control reaction outcomes. rsc.orgrsc.org

Directing Electrophilic Attack: To functionalize the benzene ring of a quinoline, one would introduce electron-donating groups (e.g., -OCH3, -NH2) to activate it and direct incoming electrophiles. In our target molecule, the C6-methoxy group serves this purpose, directing towards C5. To disfavor this, one could replace it with an electron-withdrawing group.

Enabling Nucleophilic Substitution: To promote reactions with nucleophiles, electron-withdrawing groups and good leaving groups (halogens) should be placed on the pyridine ring. The C3-chloro group in this compound is an example, making this position a handle for further modification via SNAr or cross-coupling reactions. Placing the chloro group at C2 or C4 would further enhance this reactivity. quimicaorganica.org

Balancing Competing Effects: The reactivity of this compound is a case study in competing effects. The activating C6-methoxy group and deactivating C7-fluoro group on the benzene ring create a nuanced reactivity profile. Chemists can exploit these competing influences to achieve selective functionalization under specific reaction conditions.

Utilizing Steric Hindrance: Steric bulk can be used to block certain reaction sites, thereby directing reagents to less hindered positions. nih.gov The C3-chloro group, for instance, could sterically disfavor reactions at the C2 and C4 positions, potentially increasing the relative selectivity for reactions elsewhere on the molecule if those sites are electronically favorable.

By applying these principles, the this compound scaffold can be seen not as a static entity, but as a versatile intermediate, designed for subsequent, selective chemical transformations.

Table 4: Design Strategies for Reactivity Modulation of the Quinoline Core

| Desired Reaction | Strategy | Example Substituent/Position |

|---|---|---|

| Promote Electrophilic Substitution on Benzene Ring | Install Electron-Donating Group (EDG) | -OCH3 or -NH2 at C6 or C8 |

| Promote Nucleophilic Substitution on Pyridine Ring | Install Electron-Withdrawing Group (EWG) / Leaving Group (LG) | -Cl, -Br, or -OTf at C2 or C4 |

| Block a Reactive Site | Introduce a bulky group | t-Butyl group at a position adjacent to the desired reaction site |

| Enable Metal-Catalyzed Cross-Coupling | Install a halogen or triflate | -Cl at C3, -Br at C6, -I at C8 |

Advanced Applications of 3 Chloro 7 Fluoro 6 Methoxyquinoline in Non Biological Fields

Catalytic Applications

Quinoline (B57606) derivatives are widely recognized for their potential in catalysis, both as ligands for metal catalysts and as catalysts in their own right for organic transformations.

3-Chloro-7-fluoro-6-methoxyquinoline as a Ligand in Metal Catalysis

There is currently no specific data available in the public domain detailing the use of this compound as a ligand in metal catalysis. Generally, the nitrogen atom in the quinoline ring can coordinate to a metal center, and the electronic and steric properties of the substituents can influence the catalytic activity and selectivity of the resulting metal complex. The presence of electron-withdrawing groups like chlorine and fluorine, and an electron-donating methoxy (B1213986) group on the this compound backbone could modulate the electron density at the metal center, potentially influencing its catalytic performance in various cross-coupling reactions or asymmetric catalysis.

Role in Organic Transformations and Green Chemistry Catalysis

Specific research on the role of this compound in promoting organic transformations or its application in green chemistry catalysis has not been identified. Quinolines can sometimes act as organocatalysts, but there are no current examples for this specific compound.

Materials Science Applications

The unique photophysical and electronic properties of the quinoline ring system make it a valuable building block for various functional materials.

Exploration in Organic Electronic Materials

No specific studies have been found that explore the use of this compound as a building block for conductive polymers or in the fabrication of organic light-emitting diodes (OLEDs). The combination of electron-withdrawing and electron-donating substituents on the quinoline core could, in principle, be exploited to tune the HOMO/LUMO energy levels, a critical factor in the design of organic electronic materials.

Use in Functional Materials

There is no available information on the application of this compound in functional materials such as fluorescent probes, dyes, or sensors. The inherent fluorescence of the quinoline core can be modulated by its substituents, and the presence of halogens can facilitate further functionalization, making it a potential candidate for sensor development. However, no such applications have been documented for this specific compound.

Agrochemical Research (Focus on Chemical Principles, not product safety/efficacy)

While some quinoline derivatives are known to exhibit herbicidal or pesticidal properties, there is no specific information available in the public domain regarding agrochemical research involving this compound. The search for new agrochemicals often involves the synthesis and screening of large libraries of compounds, and it is possible that this compound has been synthesized and tested by agrochemical companies, but this information is proprietary and not publicly disclosed.

General Chemical Reagent and Intermediate Utility

Beyond its potential in the agrochemical sector, this compound is a highly functionalized molecule that can serve as a versatile intermediate in a wide range of chemical syntheses. Its unique combination of reactive sites makes it an attractive building block for the construction of more complex molecular architectures.

Development of this compound as a Versatile Synthetic Intermediate

The development of this compound as a synthetic intermediate is predicated on the differential reactivity of its functional groups. This allows for selective chemical modifications, providing a stepwise approach to the synthesis of complex target molecules.

The chlorine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. nih.govnih.govnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups, while a Sonogashira coupling would allow for the introduction of an alkyne moiety. The Buchwald-Hartwig amination offers a route to a diverse range of substituted anilines. The ability to perform these transformations selectively at the C-3 position is a significant advantage in multistep syntheses. nih.gov

The fluorine atom at the 7-position, while generally less reactive than chlorine in cross-coupling reactions, is susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov This provides an alternative pathway for functionalization, allowing for the introduction of nucleophiles such as alkoxides or amines. The presence of both chloro and fluoro substituents raises the possibility of sequential and regioselective reactions, further enhancing the synthetic utility of the molecule.

The methoxy group at the 6-position also contributes to the molecule's versatility. It can be cleaved under appropriate conditions to yield a hydroxyl group. This newly formed hydroxyl group can then be subjected to a wide array of subsequent reactions, including etherification, esterification, or conversion to a triflate for further cross-coupling. This adds another layer of potential modifications to the quinoline scaffold. nih.gov

The following table summarizes the key synthetic transformations that can be envisioned for this compound, highlighting its role as a versatile intermediate:

| Reaction Type | Position | Reagents and Conditions | Potential Products |

| Suzuki Coupling | 3-Chloro | Arylboronic acid, Pd catalyst, base | 3-Aryl-7-fluoro-6-methoxyquinolines |

| Sonogashira Coupling | 3-Chloro | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-7-fluoro-6-methoxyquinolines |

| Buchwald-Hartwig Amination | 3-Chloro | Amine, Pd catalyst, base | 3-Amino-7-fluoro-6-methoxyquinolines |

| Nucleophilic Aromatic Substitution | 7-Fluoro | Alcohol/NaH or Amine, heat | 7-Alkoxy/Amino-3-chloro-6-methoxyquinolines |

| Demethylation | 6-Methoxy | BBr₃ or other demethylating agents | 3-Chloro-7-fluoroquinolin-6-ol |

The strategic application of these reactions allows for the controlled and systematic elaboration of the this compound core, making it a valuable and flexible intermediate for the synthesis of a wide range of complex organic molecules for various non-biological applications.

Future Research Directions and Perspectives on 3 Chloro 7 Fluoro 6 Methoxyquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized quinolines has been a subject of intense research, with a growing emphasis on green and sustainable methods. wikipedia.orgresearchgate.netrsc.org Traditional methods like the Skraup and Doebner-von Miller syntheses often require harsh conditions and generate significant waste. nih.govuop.edu.pk Future research on 3-Chloro-7-fluoro-6-methoxyquinoline should focus on developing more efficient and environmentally benign synthetic routes.

Key areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts (e.g., copper, nickel, gold, iron) has shown great promise in quinoline (B57606) synthesis, often enabling reactions under milder conditions with higher atom economy. organic-chemistry.orgrsc.org Research could focus on developing specific catalysts tailored for the synthesis of this compound, potentially through C-H activation or cross-coupling strategies. mdpi.com Single-atom iron catalysts, for instance, have demonstrated superior performance in dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Green Chemistry Protocols: The application of green chemistry principles is crucial for modern organic synthesis. researchgate.net For this compound, this could involve: